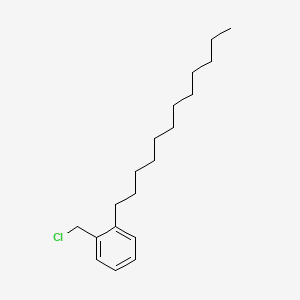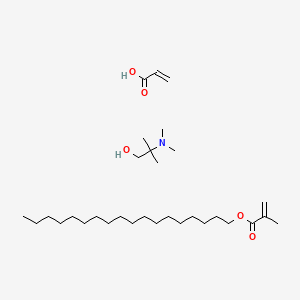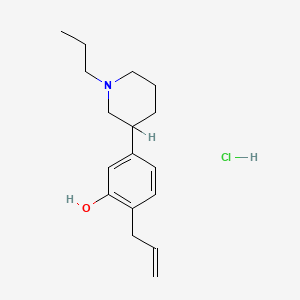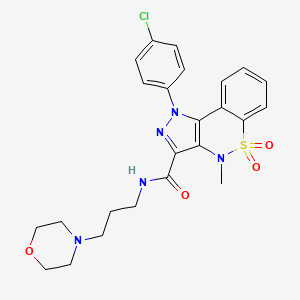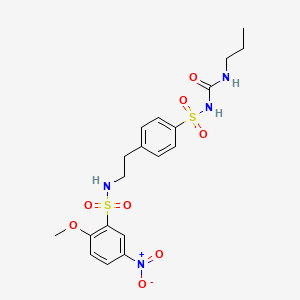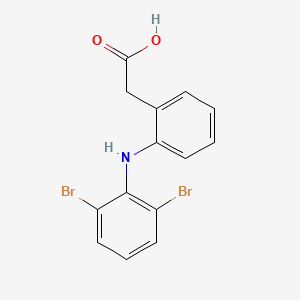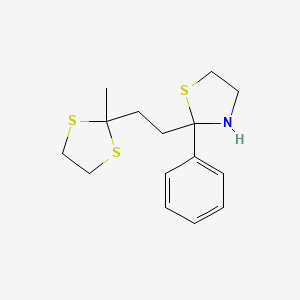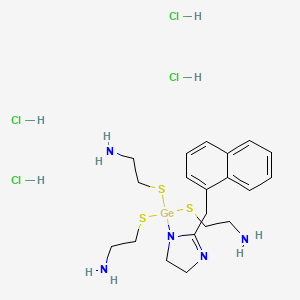
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound with a unique structure It belongs to the quinolinol family, characterized by a quinoline backbone with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves multiple steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully hydrogenated quinoline compounds.
科学研究应用
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-beta,4a-alpha,8a-beta)-
Uniqueness
Compared to similar compounds, 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- stands out due to its unique substituents and the specific configuration of its quinoline backbone
属性
CAS 编号 |
110345-60-3 |
|---|---|
分子式 |
C20H28ClNO2 |
分子量 |
349.9 g/mol |
IUPAC 名称 |
[(2R,4R,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1 |
InChI 键 |
PXCBCNQBYIAUHB-MTNAZVQPSA-N |
手性 SMILES |
C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
规范 SMILES |
CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


